Cas no 126728-71-0 (Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI))
126728-71-0 structure
Product Name:Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI)
CAS-Nr.:126728-71-0
MF:C40H43NO15
MW:777.767132997513
CID:177248
PubChem ID:54702959
Update Time:2025-04-19
Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI)
- Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,
- Benzoic acid, 2-hydroxy-, 3-(aminocarbonyl)-8-(2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-beta-D-arabino-hexopyranosyl)-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenyl ester, (1R-(1-alpha,4a-alpha,11-beta,11a-beta,12a-beta))-
- CHEBI:220202
- Antibiotic SF 2575
- SF 2575
- [3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate
- SF2575
- SF-2575
- 126728-71-0
-
- Inchi: 1S/C40H43NO15/c1-7-16(2)37(50)55-32-17(3)54-25(15-24(32)43)19-12-13-20-26(29(19)44)30(45)27-21(39(20,4)52-5)14-22-33(56-38(51)18-10-8-9-11-23(18)42)31(46)28(36(41)49)35(48)40(22,53-6)34(27)47/h7-13,17,21-22,24-25,32-33,42-45,48H,14-15H2,1-6H3,(H2,41,49)/b16-7+
- InChI-Schlüssel: WYRYRHFKSQKGHJ-FRKPEAEDSA-N
- Lächelt: O(C)C12C(=C(C(N)=O)C(C(C1CC1C(=C(C3C(=C(C=CC=3C1(C)OC)C1CC(C(C(C)O1)OC(/C(=C/C)/C)=O)O)O)O)C2=O)OC(C1C=CC=CC=1O)=O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 777.26327
- Monoisotopenmasse: 777.26327
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 56
- Anzahl drehbarer Bindungen: 9
- Komplexität: 1740
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 259
- XLogP3: 3.8
Experimentelle Eigenschaften
- Dichte: 1.51
- Siedepunkt: 849.8°Cat760mmHg
- Flammpunkt: 467.7°C
- Brechungsindex: 1.67
Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI) Verwandte Literatur
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
126728-71-0 (Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz